4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine
Description
4-Chloro-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound featuring a fused pyrrole-pyrimidine core. Key structural attributes include:
- Position 4: A chloro substituent, which enhances electrophilicity for nucleophilic substitution reactions.
- Position 7: A methyl group, which increases steric bulk and influences solubility.
This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and anti-infective agents. Its reactivity and physicochemical properties are modulated by the interplay of these substituents.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-7-methyl-2-methylsulfanylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3S/c1-12-4-3-5-6(9)10-8(13-2)11-7(5)12/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHCQENDQIZPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2Cl)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298806 | |
| Record name | 4-chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29877-77-8 | |
| Record name | 4-Chloro-7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29877-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 126311 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029877778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC126311 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20298806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-methylthio-5-nitropyrimidine with methylamine, followed by cyclization to form the desired pyrrolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas (H2) are employed.
Major Products
Substitution: Products include various substituted pyrrolopyrimidines depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amines derived from the reduction of nitro groups.
Scientific Research Applications
Research indicates that 4-chloro-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine exhibits significant biological activity, particularly as an antiviral agent . Its mechanism of action includes:
- Inhibition of Janus Kinase (JAK) Pathways : This compound has been identified as a potential inhibitor of JAK pathways, which play a crucial role in inflammatory responses and signal transduction related to various diseases, including cancer and autoimmune disorders.
- Antiviral Efficacy : Studies have demonstrated its effectiveness against specific viral infections, highlighting its potential as a therapeutic agent against viral diseases.
Medicinal Chemistry Applications
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Specific applications include:
-
Antiviral Drug Development
- The compound has shown promise in inhibiting viral replication mechanisms, making it a candidate for further development as an antiviral medication.
-
Anti-inflammatory Agents
- Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions.
-
Cancer Therapeutics
- Given its inhibitory effects on JAK pathways, this compound may also be explored as a treatment for certain cancers where these pathways are dysregulated.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Lacks methylsulfanyl group | 0.80 |
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | Lacks methylsulfanyl group; similar methyl substitution | 0.77 |
| 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | Contains dichloro substitutions | 0.76 |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine | Amino group at position 2 | 0.74 |
| 2-(Methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one | Contains pyridine instead of pyrrole | 0.69 |
This comparative analysis illustrates the diversity within the pyrrolo[2,3-d]pyrimidine family while emphasizing the unique features that make this compound particularly interesting for further research and development.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
-
Antiviral Activity Study :
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited viral replication in vitro, suggesting its potential as a lead compound for antiviral drug development.
-
Inflammation Modulation Research :
- Research focused on inflammatory pathways showed that this compound could significantly reduce pro-inflammatory cytokines in cell models, indicating its therapeutic potential in treating chronic inflammation.
-
Cancer Treatment Investigations :
- Preliminary studies have indicated that this compound may inhibit tumor growth in specific cancer cell lines by targeting JAK signaling pathways.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-2-(methylsulfanyl)-7h-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylsulfanyl groups contribute to its binding affinity and specificity. The compound can inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
Key Observations :
- Position 7: Methyl substitution (target compound) reduces melting points compared to aromatic groups (e.g., 4-Cl-phenyl in 4f). The absence of a bulky aryl group may enhance solubility in non-polar solvents.
- Physical State : Aromatic substituents at position 7 (e.g., 4-Cl-phenyl in 4f) favor solid states, while smaller groups (e.g., CH₃) may result in oils or lower-melting solids.
Biological Activity
4-Chloro-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine, with the CAS number 57564-94-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
- Molecular Formula: C7H6ClN3S
- Molecular Weight: 199.66 g/mol
- Boiling Point: Not available
- InChI Key: WEGGBXZHIWVHOI-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in the context of cancer treatment. Its structural characteristics allow it to interact with various biological targets, including kinases involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have demonstrated the compound's efficacy against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.46 ± 0.04 | Inhibition of Aurora-A kinase |
| HeLa | 7.01 ± 0.60 | Induction of apoptosis via caspase activation |
| NCI-H460 | 8.55 ± 0.35 | Disruption of microtubule dynamics |
| HepG2 | 14.31 ± 0.90 | Upregulation of pro-apoptotic proteins |
The compound shows selective cytotoxicity, particularly against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, indicating its potential as a targeted therapeutic agent.
The anticancer activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in tumor growth:
- Aurora Kinase Inhibition : The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 ± 0.03 µM, which is critical for mitotic progression.
- Apoptosis Induction : Treatment with this compound leads to increased expression of pro-apoptotic proteins (Bax) and activation of caspases, promoting programmed cell death in cancer cells.
- Microtubule Disruption : The compound affects microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
Structure-Activity Relationships (SAR)
The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is influenced by their structural modifications:
- Chlorine Substitution : The presence of chlorine at the 4-position enhances the compound's potency by increasing lipophilicity and improving binding affinity to target proteins.
- Methylthio Group : The methylthio group at the 2-position contributes to the compound's selectivity and reduces off-target effects.
Case Studies
- Li et al. (2022) reported that derivatives similar to this compound exhibited significant inhibition against Aurora-A kinase and showed promising results in MCF-7 cell lines with an IC50 value of 0.01 µM.
- Ghorab et al. (2023) synthesized novel derivatives and assessed them for anticancer activity against multiple cell lines, confirming that modifications at the 5-position significantly enhanced cytotoxicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Chloro-7-methyl-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic aromatic substitution (NAS) using 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives as starting materials. Key steps include refluxing with amines or thiols in polar solvents (e.g., isopropanol) under acidic conditions (HCl). Reaction time (12–48 hours) and stoichiometric ratios (3 equiv. of nucleophile) significantly impact yields (16–94%) . Optimization involves solvent selection (e.g., DMSO for NAS, THF for Suzuki coupling), temperature control, and recrystallization (methanol/ethanol). For methylsulfanyl substitution, sodium thiomethoxide may be used under inert conditions .
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Time | 12–48 hours | Longer durations improve conversion but may degrade products |
| Solvent | Isopropanol/DMSO | Polar aprotic solvents enhance nucleophilicity |
| Temperature | Reflux (~80–100°C) | Critical for activating NAS |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks based on substituent effects. For example, the methylsulfanyl group at position 2 appears as a singlet (δ 2.5–2.7 ppm), while the pyrrole NH proton resonates near δ 11.7 ppm .
- HRMS (APCI) : Confirm molecular ion peaks (e.g., [M+H]+) with accuracy <5 ppm .
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., phenyl ring orientation) to inform SAR studies .
Q. What are the key considerations in designing analogs for structure-activity relationship (SAR) studies?
- Methodology : Prioritize modifications at positions 4 (chloro), 2 (methylsulfanyl), and 7 (methyl). Substituent bulk and polarity influence kinase binding:
- Position 4 : Replace Cl with amines (e.g., anilines) to enhance hydrogen bonding with kinase active sites .
- Position 2 : Methylsulfanyl contributes to hydrophobic interactions; replacing with bulkier groups (e.g., arylthio) may alter selectivity .
- Use computational docking (e.g., AutoDock Vina) to predict binding poses before synthesis .
Advanced Research Questions
Q. How does the substitution pattern influence kinase inhibition selectivity?
- Methodology : Compare inhibition profiles (IC50) against kinases like EGFR, VEGFR2, and CDK2. Methylsulfanyl at position 2 enhances hydrophobic interactions with ATP-binding pockets, while methyl at position 7 reduces steric hindrance. Fluorinated aryl amines at position 4 improve selectivity for tyrosine kinases due to halogen bonding .
- Data Analysis : Use kinetic assays (e.g., ADP-Glo™) to measure inhibition. For example, N-(4-fluorophenyl) analogs show 10-fold higher selectivity for EGFR over CDK2 compared to non-fluorinated derivatives .
Q. How to address discrepancies in reaction yields during nucleophilic substitution reactions?
- Troubleshooting :
- Low Yields : Prolong reaction time (up to 48 hours) or increase nucleophile equivalents (4–5 equiv.) for sterically hindered amines .
- Byproduct Formation : Add scavengers (e.g., NH4OH) to quench excess HCl or use column chromatography (silica gel, CHCl3/MeOH) for purification .
- Solvent Effects : Switch to DMF for poorly soluble substrates, ensuring thorough degassing to prevent oxidation .
Q. What computational methods are used to predict synthetic pathways for novel derivatives?
- Methodology : Retrosynthetic tools (e.g., Pistachio, Reaxys) analyze feasible routes via one-step reactions. For example:
- Suzuki Coupling : Predict palladium-catalyzed cross-coupling of boronic acids with halogenated intermediates .
- Machine Learning : Train models on reaction databases to prioritize high-yield conditions (e.g., solvent/base pairs) .
Q. How to utilize X-ray crystallography data to inform molecular modeling?
- Methodology : Extract torsion angles and π-π stacking distances (e.g., 3.8 Å between pyridine and phenyl rings ) to refine docking simulations. Overlay crystal structures with kinase domains (PDB: 1M17 for EGFR) to identify critical van der Waals contacts.
Data Contradiction Analysis
Q. What strategies can resolve conflicting data in binding affinity measurements?
- Methodology :
- Assay Standardization : Use consistent enzyme sources (e.g., recombinant kinases) and buffer conditions (pH 7.4, 1 mM ATP) .
- Control Experiments : Include reference inhibitors (e.g., Staurosporine for broad-spectrum kinase inhibition) to validate assay sensitivity .
- Statistical Validation : Apply ANOVA to compare IC50 values across replicates, addressing outliers via Grubbs’ test .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
